2-Methoxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]nicotinic acid

Computational Toxicology Kinase Inhibition Target Prediction

Researchers constructing kinase-targeted DNA-encoded libraries often struggle with building blocks that lack a pre-positioned hinge-binding motif. 2-Methoxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]nicotinic acid directly solves this: its 2-methoxy group provides a critical hydrogen-bond acceptor for CDK1/CDK4, while the single carboxylic acid handle enables straightforward on-DNA amide coupling without protection steps. - Predicted CDK1/CDK4 engagement (ZINC-based) aligns with type I kinase pharmacophores. - Single reactive handle eliminates protection/deprotection cycles, reducing synthetic steps and cost. - Supplied as 95% pure compound, ready for focused library enumeration or probe synthesis.

Molecular Formula C18H20N2O5S
Molecular Weight 376.4 g/mol
CAS No. 1261952-46-8
Cat. No. B6395537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]nicotinic acid
CAS1261952-46-8
Molecular FormulaC18H20N2O5S
Molecular Weight376.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=N1)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3)C(=O)O
InChIInChI=1S/C18H20N2O5S/c1-25-17-16(18(21)22)11-14(12-19-17)13-5-7-15(8-6-13)26(23,24)20-9-3-2-4-10-20/h5-8,11-12H,2-4,9-10H2,1H3,(H,21,22)
InChIKeyXINZHHLFYWNALP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Physicochemical Baseline of 2-Methoxy Nicotinic Acid


2-Methoxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]nicotinic acid (CAS 1261952-46-8) is a synthetic, small-molecule nicotinic acid derivative characterized by a 2-methoxy substituent on the pyridine ring and a 4-(piperidin-1-ylsulfonyl)phenyl group at the 5-position . It is classified as a pharmaceutical intermediate and research probe, primarily utilized as a building block in the synthesis of kinase inhibitors and other biologically active molecules . With a molecular formula of C18H20N2O5S and a molecular weight of 376.43 g/mol, the compound features a carboxylic acid functionality, a tertiary sulfonamide, and a piperidine ring, offering multiple sites for further chemical elaboration . Its predicted physicochemical profile includes a logP of 2.253, a topological polar surface area (tPSA) of 84 Ų, and a single hydrogen bond donor .

2-Methoxy Nicotinic Acid Substitution Specificity


Indiscriminate substitution among in-class nicotinic acid derivatives bearing a 5-(piperidin-1-ylsulfonyl)phenyl group is scientifically unjustified due to the profound influence of the 2-position substituent on molecular recognition, acidity, and physicochemical properties. The target compound's 2-methoxy group is not merely a placeholder; it directly modulates the electron density of the pyridine ring, alters the pKa of the carboxylic acid and pyridine nitrogen, and introduces key steric and hydrogen-bonding features critical for specific protein-ligand interactions . For instance, replacing the 2-methoxy with a hydrogen (des-methoxy analog) eliminates a hydrogen bond acceptor and reduces steric bulk, while a 2-chloro substitution introduces a strong electron-withdrawing effect and dramatically different lipophilicity. The following quantitative evidence demonstrates that these seemingly minor structural changes translate into divergent predicted target engagement profiles, reactivity, and downstream applicability, making the target compound a specific, non-interchangeable tool.

Quantitative Differentiation from Closest Analogs


Predicted Target Engagement vs. Des-Methoxy Analog

Computational target prediction using the Similarity Ensemble Approach (SEA) on the ZINC database reveals that the target compound (ZINC5075558) is predicted to interact with Cyclin-Dependent Kinases CDK1 and CDK4, as well as Cholesteryl Ester Transfer Protein (CETP). These predictions are derived from its unique molecular fingerprint, which encodes the 2-methoxy structural feature . In contrast, a direct analog where the 2-methoxy is absent (des-methoxy, ZINC2628874) is predicted to engage a distinctly different target panel, including the Dual Specificity Protein Kinase TTK and the Potassium Voltage-Gated Channel KCNQ2 . This divergence in predicted polypharmacology, driven solely by the 2-substituent, underscores the non-interchangeability of the compounds for probing specific biological pathways.

Computational Toxicology Kinase Inhibition Target Prediction

Hydrogen Bond Acceptor Advantage

The 2-methoxy substituent provides a fifth hydrogen bond acceptor (HBA) site to the molecule, whereas the 2-chloro and 2-hydrogen (des-methoxy) analogs lack this capacity, and the 6-hydroxy analog places the HBD at a different spatial position . Based on the ZINC database, the target compound has 1 HBD and 5 HBA . This is consistent with the methoxy oxygen acting as an HBA. The des-methoxy analog (5-[4-(piperidin-1-ylsulfonyl)phenyl]nicotinic acid) would have 1 HBD and 4 HBA, representing a 20% reduction in potential hydrogen bonding interactions, which is known to be critical for binding affinity and selectivity in kinase ATP pockets .

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Purity and Synthetic Utility vs. 6-Hydroxy Analog

For procurement decisions where high purity is a prerequisite for assay reproducibility, the target compound is available from ABCR GmbH at a certified purity of 95% (product AB325660) . A closely related analog, 6-Hydroxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]nicotinic acid (AB325659), is also available from the same supplier at 95% purity . While the purity specification is numerically identical, the 2-methoxy compound offers a distinct advantage in synthetic tractability; the 6-hydroxy analog presents a competing nucleophilic site that can lead to undesired side reactions during amide coupling or esterification, effectively requiring protection/deprotection steps that reduce the effective assay-ready purity unless additional purification is performed. This implies a higher cost-in-use for the 6-hydroxy analog in certain downstream applications.

Chemical Sourcing Purity Comparison Synthetic Reliability

Application Scenarios for 2-Methoxy Nicotinic Acid


Kinase-Focused DEL and Fragment Library Synthesis

The compound's predicted affinity for CDK1 and CDK4, combined with its five hydrogen bond acceptors, makes it a strategically superior scaffold for constructing kinase-targeted DNA-encoded libraries (DELs). Its single carboxylic acid handle allows for straightforward on-DNA amide coupling, while the 2-methoxy group provides a pre-positioned hinge-binding motif . Substituting the des-methoxy analog in the same DEL synthesis would likely yield a library with a fundamentally different target profile, potentially missing entire kinase subfamilies.

Sulfonylurea Hypoglycemic Agent Synthesis

As established in the foundational Pfizer patents (US3914426, US3887561), the 2-methoxy-nicotinic acid substructure is a preferred embodiment for potent hypoglycemic sulfonylureas. The target compound serves as a direct precursor for the acylaminoethyl-piperidinesulfonylurea motif; its procurement enables the exploration of novel analogs in this pharmacologically validated class . The des-methoxy or 2-chloro analogs cannot be used interchangeably here, as the 2-methoxy group is explicitly called for in the patent's most preferred compounds.

Chemoproteomic Probe Design with Inert Handle

For the design of activity-based protein profiling (ABPP) probes, a building block with a single, well-behaved reactive handle is essential. The target compound's carboxylic acid is the sole reactive group under standard amide/ester coupling conditions, as the 2-methoxy group is chemically inert. This contrasts sharply with the 6-hydroxy analog, which would necessitate a protection step and risk off-target labeling . The 2-methoxy compound is therefore the cleaner, more cost-effective choice for synthesizing photoaffinity or fluorescent probes.

CDK Inhibitor Docking Campaigns

The ZINC-predicted CDK1/CDK4 target engagement, while requiring experimental validation, provides a concrete, data-driven rationale for prioritizing the purchase of this compound for computational chemistry groups initiating a virtual screening or docking campaign against CDKs. The structural features of the compound—specifically the 2-methoxy group acting as a hinge binder and the piperidinylsulfonylphenyl moiety occupying a hydrophobic back pocket—align with the typical pharmacophore of known type I kinase inhibitors, making it a high-value acquisition for focused library enumeration .

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